(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
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Overview
Description
(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is a complex organic compound characterized by its unique structure, which includes two indole rings and a butane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Rings: The indole rings can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Indole Rings: The two indole rings are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Attachment of the Butane-1,2-diol Moiety: The butane-1,2-diol moiety is introduced through a nucleophilic substitution reaction, where the hydroxyl groups of butane-1,2-diol react with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a promising lead compound for pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductive polymers or organic semiconductors. Its unique structure allows for the tuning of electronic and optical properties.
Mechanism of Action
The mechanism of action of (2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indole rings can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is unique due to its dual indole structure and the presence of a butane-1,2-diol moiety. This combination of structural features allows for unique interactions with biological targets and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/t12-/m0/s1 |
InChI Key |
TWOSIFOFWWXXIG-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |
Origin of Product |
United States |
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